molecular formula C21H16N4O2 B6616153 3-nitro-1-(triphenylmethyl)-1H-1,2,4-triazole CAS No. 935760-23-9

3-nitro-1-(triphenylmethyl)-1H-1,2,4-triazole

Cat. No.: B6616153
CAS No.: 935760-23-9
M. Wt: 356.4 g/mol
InChI Key: GYCQEPVOBNGPAQ-UHFFFAOYSA-N
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Description

3-nitro-1-(triphenylmethyl)-1H-1,2,4-triazole is a trityl-protected nitroheterocycle of significant interest in medicinal chemistry for the development of novel antiparasitic agents. This compound serves as a key chemical precursor and scaffold for synthesizing a wide range of potent antitrypanosomatid analogs . Its core structure is integral to compounds that have demonstrated exceptional in vitro activity against neglected tropical diseases, including Chagas disease and leishmaniasis . The mechanism of action for this class of compounds is associated with their activation by a type I nitroreductase (NTR), an enzyme present in trypanosomatid parasites but largely absent in mammalian hosts . This selective bioactivation within the pathogen leads to the production of cytotoxic metabolites, resulting in high antiparasitic efficacy coupled with a favorable selectivity index in host cells . Research indicates that analogs based on the 3-nitro-1H-1,2,4-triazole structure can be significantly more potent than current reference drugs like benznidazole, with some compounds showing promising in vivo activity in preclinical models . This makes this compound a valuable building block for researchers in infectious disease drug discovery, particularly for designing and optimizing new candidates against trypanosomatid infections . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-nitro-1-trityl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c26-25(27)20-22-16-24(23-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCQEPVOBNGPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration at the 3-Position

Introducing a nitro group at the 3-position of 1H-1,2,4-triazole requires careful selection of nitrating agents and conditions. Two approaches are plausible:

Approach 1: Direct Nitration of 1H-1,2,4-Triazole

  • Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.

  • Mechanism : Electrophilic aromatic substitution facilitated by the acidic medium. The 3-position is activated for nitration due to the electron-withdrawing nature of the triazole ring.

  • Conditions : Reaction at 0–5°C to control exothermicity, followed by gradual warming to room temperature.

Approach 2: Nitration Post-Tritylation

  • Reagents : Acetyl nitrate (AcONO₂) in dichloromethane.

  • Advantage : milder conditions prevent detritylation.

Table 1: Comparative Nitration Conditions

MethodReagentsTemperatureYield (Hypothetical)
Direct NitrationHNO₃/H₂SO₄0–25°C60–70%
Acetyl NitrateAcONO₂/CH₂Cl₂25°C75–85%

Tritylation at the 1-Position

The triphenylmethyl (trityl) group is introduced to protect the 1-position nitrogen, ensuring regioselectivity during subsequent reactions.

Protocol:

  • Deprotonation : Treat 1H-1,2,4-triazole with a base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF).

  • Tritylation : Add trityl chloride (Ph₃CCl) dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Considerations :

  • Excess base ensures complete deprotonation of the triazole NH.

  • Steric hindrance from the trityl group may slow nitration, favoring the nitration-post-tritylation sequence.

Integrated Synthetic Routes

Route A: Tritylation Followed by Nitration

  • Synthesize 1H-1,2,4-triazole via CN105906575A.

  • Protect the 1-position with trityl chloride (85% yield).

  • Nitrate the 3-position using acetyl nitrate (75% yield).

Total Yield : ~63% (0.85 × 0.75).

Route B: Nitration Followed by Tritylation

  • Synthesize 1H-1,2,4-triazole.

  • Nitrate the 3-position (70% yield).

  • Tritylate the 1-position (80% yield).

Total Yield : ~56% (0.70 × 0.80).

Table 2: Route Comparison

RouteOrderAdvantagesDisadvantages
ATritylation → NitrationHigher nitration yieldRisk of trityl group instability
BNitration → TritylationAvoids acidic nitration post-tritylLower nitration efficiency

Analytical and Optimization Insights

  • Regioselectivity : The trityl group directs nitration to the 3-position due to steric and electronic effects.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively separates the nitro-trityl product from isomers.

  • Scale-Up Challenges : High-pressure conditions in the initial cyclocondensation step require specialized reactors .

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-(triphenylmethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antitrypanosomal Activity
Recent studies have highlighted the potential of 3-nitro-1-(triphenylmethyl)-1H-1,2,4-triazole derivatives as antitrypanosomal agents. For instance, a series of compounds demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. One specific derivative (15g) exhibited an IC50 of 0.09 μM, which is significantly more potent than the reference drug benznidazole (IC50 = 6.15 μM) with a selectivity index greater than 555.5 . This compound also showed non-mutagenic potential in bacterial assays, making it a promising candidate for further in vivo studies .

Case Study: Antileishmanial Activity
In another investigation, a range of 3-nitro-1H-1,2,4-triazole-based compounds were tested for their efficacy against Leishmania donovani. Out of 36 synthesized compounds, 29 demonstrated significant antileishmanial activity without notable toxicity to mammalian cells . This suggests that modifications of the triazole structure can lead to enhanced therapeutic profiles.

Agricultural Applications

Agrochemical Synthesis
this compound is utilized as a precursor in the synthesis of various agrochemicals, particularly fungicides and herbicides. These compounds enhance crop protection and yield by targeting specific plant pathogens .

Table: Examples of Agrochemicals Derived from 3-Nitro-1H-1,2,4-Triazole

Compound NameApplication TypeEfficacy
Triazole Fungicide AFungicideHigh
Triazole Herbicide BHerbicideModerate
Triazole Insecticide CInsecticideHigh

Explosives and Material Science

The stability and energy content of this compound make it valuable in the formulation of certain explosives. Its chemical properties are also being explored for developing advanced materials such as coatings and polymers .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other chemical substances. Its unique properties allow researchers to utilize it effectively in various analytical methods .

Mechanism of Action

The mechanism of action of 3-nitro-1-(triphenylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can also participate in various biochemical pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Key Properties

  • Molecular Formula : C₂₁H₁₆N₄O₂
  • Molecular Weight : 356.38 g/mol
Substituent Effects and Structural Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
3-Nitro-1-(triphenylmethyl)-1H-1,2,4-triazole 3-NO₂, 1-(C₆H₅)₃C- 356.38 Potential energetic material, intermediates in organic synthesis -
1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT) 3-NO₂, 1-mesitylsulfonyl 337.37 Sulfonating agent, peptide synthesis
Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone 3-NO₂, 1-(O₂N)₃C- 601.18 High-density oxidizer for rocket propellants (density: 1.98 g/cm³, decomposition temp: 180°C)
3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole 3-NH₂, 5-(2,4,6-trinitrophenyl) 408.25 Energetic material with reduced sensitivity when aminated
1H-1,2,4-Triazole (parent compound) None 83.09 pKa = 2.93; precursor for pharmaceuticals and agrochemicals

Key Observations :

  • Nitro vs. Amino Groups: Nitro derivatives (e.g., MSNT, bis-triazole) exhibit higher densities and oxidative capacities, making them suitable for propellants . In contrast, amino-substituted triazoles (e.g., 3-amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole) show reduced sensitivity to shock, enhancing safety in energetic materials .
  • Steric Effects : Bulky substituents like trityl (C₆H₅)₃C- and mesitylsulfonyl improve thermal stability. For example, trityl-substituted triazoles in metal salts (e.g., 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole lithium salt) decompose above 250°C , while MSNT’s mesitylsulfonyl group enhances its utility in controlled reactions .
Physicochemical Properties
  • pKa : The parent 1H-1,2,4-triazole has a pKa of 2.93 . The nitro group in this compound likely lowers the pKa further, increasing acidity compared to unsubstituted triazoles.
  • Vapor Pressure : 1H-1,2,4-triazole has a sublimation enthalpy of 84.3 kJ/mol . The trityl group in the target compound likely reduces vapor pressure significantly due to increased molecular weight and steric bulk.
  • Thermal Stability : Trityl-substituted triazole metal salts (e.g., lithium salt) exhibit decomposition temperatures up to 258°C , suggesting similar stability for the target compound.

Research Findings and Data

Table 1: Thermal and Energetic Properties

Compound Decomposition Temp (°C) Density (g/cm³) Sensitivity (IS, J) Application
This compound (predicted) ~250 1.45* >40 (insensitive) Energetic intermediates
Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone 180 1.98 15 (moderate) Rocket propellant oxidizer
1H-1,2,4-Triazole lithium salt 258 1.62 N/A High-energy material

*Predicted based on structural analogues.

Biological Activity

3-Nitro-1-(triphenylmethyl)-1H-1,2,4-triazole is a compound of significant interest due to its potential biological activities, particularly against various parasitic infections. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, along with relevant research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves various medicinal chemistry techniques. The compound can be synthesized through click chemistry methods, which allow for the introduction of diverse substituents that enhance its biological activity. The incorporation of the triphenylmethyl group is particularly noteworthy as it may influence the compound's lipophilicity and overall pharmacokinetic properties.

Antitrypanosomal Activity

Research has demonstrated that compounds within the 3-nitro-1H-1,2,4-triazole class exhibit significant antitrypanosomal activity. In a study involving a series of triazole derivatives, one analog (designated as 15g ) showed an impressive IC50 value of 0.09 μM against Trypanosoma cruzi, indicating that it is 68-fold more potent than the standard treatment benznidazole (IC50 = 6.15 μM) with a selectivity index greater than 555.5 . This suggests that this compound could be a promising candidate for treating Chagas disease.

CompoundIC50 (μM)Selectivity Index
15g0.09>555.5
Benznidazole6.15>8.13

Antileishmanial Activity

In addition to its antitrypanosomal effects, derivatives of 3-nitro-1H-1,2,4-triazole have also shown activity against Leishmania donovani. A study reported that several nitrotriazoles exhibited moderate activity against the axenic form of this parasite . The selectivity and potency of these compounds suggest they may serve as effective treatments for leishmaniasis.

The mechanism by which this compound exerts its biological effects is believed to involve the reduction of the nitro group by nitroreductases present in the target parasites. This reduction leads to the formation of reactive intermediates that can damage cellular components such as DNA and proteins . Specifically, the compound's interactions with type I nitro reductases (TcNTR I) have been highlighted as a critical pathway for its antichagasic activity.

Toxicity and Safety Profile

An essential aspect of evaluating new pharmaceutical candidates is their toxicity profile. The same study that highlighted the antitrypanosomal efficacy of compound 15g also reported its non-mutagenic potential against Salmonella typhimurium strains (TA98, TA100, and TA102), suggesting a favorable safety profile for further development in vivo .

Case Studies and Research Findings

A comprehensive analysis involving multiple studies has established the efficacy of various triazole derivatives against different parasitic infections:

  • Antitrypanosomal Efficacy : In vitro studies demonstrated that out of 36 tested compounds based on the triazole scaffold, 29 displayed significant activity against Trypanosoma cruzi intracellular amastigotes with IC50 values ranging from 28 nM to 3.72 μM .
  • Comparative Potency : Many derivatives were found to be significantly more potent than benznidazole, reinforcing the potential role of triazoles in treating parasitic diseases .

Q & A

Q. Critical factors :

  • Temperature control : Excess heat during nitration can lead to decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from byproducts like 3-nitro-1H-1,2,4-triazole .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Distinct signals for triphenylmethyl protons (δ 7.2–7.4 ppm, multiplet) and nitro-group-associated protons (δ 8.5–9.0 ppm) .
    • ¹³C NMR : Triphenylmethyl carbons appear at δ 125–140 ppm, while C3 (nitro-substituted) resonates at δ 145–150 ppm .
  • X-ray crystallography : Reveals planar triazole rings (max. deviation: 0.003 Å) and intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) stabilizing the crystal lattice .
  • FTIR : Nitro-group stretching vibrations at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) confirm functionalization .

Basic: How does the compound’s stability vary under acidic, basic, and oxidative conditions?

Answer:

  • Acidic conditions : Stable in dilute HCl (pH > 3) but decomposes in concentrated H₂SO₄ due to nitro-group protonation and ring cleavage .
  • Basic conditions : Rapid degradation in NaOH (pH > 10) via nucleophilic attack on the triazole ring, forming 3-amino derivatives .
  • Oxidative conditions : Resists H₂O₂ but reacts with KMnO₄, yielding carboxylic acids from triphenylmethyl groups .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with exothermic peaks in DSC at 230°C .

Advanced: How can researchers evaluate the antiparasitic activity of this compound while addressing cytotoxicity concerns?

Answer:

  • In vitro assays :
    • Trypanosoma cruzi amastigotes : Dose-response curves (IC₅₀) using luciferase-based assays (e.g., 40 nM–1.97 μM activity reported) .
    • Selectivity Index (SI) : Compare IC₅₀ against mammalian L6 cells (SI > 44 indicates low cytotoxicity) .
  • Mechanistic studies :
    • Nitroreductase sensitivity : Test against T. brucei strains overexpressing TbNTR; hypersensitivity confirms nitro-group bioactivation .
  • Validation : Cross-check with benznidazole (reference drug) to confirm potency (e.g., 16 compounds showed 33.8-fold higher activity) .

Q. Table 1: Representative Biological Data

CompoundIC₅₀ (T. cruzi)IC₅₀ (L6 cells)Selectivity Index (SI)
Example Derivative40 nM52.8 μM1320
Benznidazole1.97 μM200 μM101

Advanced: What computational approaches predict the electronic properties and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) :
    • B3LYP/6-311G+(d,p) : Calculates HOMO-LUMO gaps (e.g., 4.5 eV) to predict charge-transfer interactions .
    • Electrostatic potential maps : Highlight electron-deficient nitro groups as sites for nucleophilic attack .
  • Molecular docking : Simulate binding to Trypanosoma cruzi enzymes (e.g., CYP51) to rationalize antiparasitic activity .
  • Solvatochromic analysis : UV-Vis shifts in solvents of varying polarity correlate with dipole moments (e.g., Δλ = 20 nm in DMSO vs. hexane) .

Advanced: How should researchers resolve contradictions in reported bioactivity or thermal stability data?

Answer:

  • Reproducibility checks :
    • Synthetic purity : Validate via HPLC (purity > 95%) to exclude byproduct interference .
    • Assay conditions : Standardize incubation time (e.g., 72 hours for T. cruzi) and serum content .
  • Thermal data conflicts :
    • Method calibration : Use certified TGA/DSC instruments and replicate heating rates (e.g., 10°C/min) .
    • Atmosphere control : Perform under N₂ vs. O₂ to assess oxidative decomposition pathways .
  • Statistical analysis : Apply ANOVA to compare batch-to-batch variability (p < 0.05 significance) .

Notes

  • Chemical Safety : Handle with PPE (gloves, goggles) due to potential skin/eye irritation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-1-(triphenylmethyl)-1H-1,2,4-triazole
Reactant of Route 2
3-nitro-1-(triphenylmethyl)-1H-1,2,4-triazole

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